Thermodynamic stability and melting point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Thermodynamic stability and melting point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not publicly available, this document serves as a detailed roadmap for researchers to obtain these critical parameters. We will delve into the foundational principles of thermal analysis, provide field-proven experimental protocols, and explain the causality behind methodological choices. This guide is designed to empower researchers to generate high-quality, reliable data essential for drug development, process chemistry, and material characterization.
Introduction: The Significance of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The unique substitution pattern of a 2,4-dimethoxyphenyl group at the 4-position of the oxazolidinone ring in 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one suggests potential for novel biological activities and unique physicochemical properties. In drug development, understanding the thermodynamic stability and melting point is not merely a routine characterization step; it is fundamental to formulation, shelf-life, and bioavailability.[1][2]
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Thermodynamic Stability: This parameter dictates the material's resistance to decomposition under thermal stress.[1][3] For a pharmaceutical compound, poor thermal stability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.
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Melting Point: As a characteristic physical property of a crystalline solid, the melting point is a primary indicator of purity.[4][5] A sharp melting range is indicative of a highly pure compound, whereas a broad melting range often suggests the presence of impurities.
This guide will provide the necessary theoretical background and practical protocols to accurately determine these crucial properties for 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one.
Foundational Concepts in Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[6] For the characterization of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, we will focus on two cornerstone techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides a wealth of information about thermal events such as melting, crystallization, and glass transitions.[8][9] The output, a thermogram, plots heat flow against temperature, allowing for the determination of the melting point (Tm) and the enthalpy of fusion (ΔHf).[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6][10] This technique is invaluable for assessing the thermal stability and composition of a material.[2][3][10] A TGA thermogram plots mass change against temperature, revealing the onset temperature of decomposition, the presence of residual solvents or water, and the overall thermal degradation profile.[6]
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4] For a pure substance, this transition occurs over a narrow temperature range.
Capillary Melting Point Method
The capillary method is a well-established and widely used technique for determining the melting point of a solid.[4][11][12]
Principle: A small, finely powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a heating block.[12] The temperature at which the sample begins to melt and the temperature at which it completely melts are recorded as the melting range.
Causality of Experimental Choices:
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Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer and reproducible results.[12]
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Controlled Heating Rate: A slow heating rate (typically 1-2 °C/min) is crucial for accurate determination, allowing the system to remain in thermal equilibrium. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement.
Data Presentation: Predicted vs. Experimental
While the exact melting point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one must be determined experimentally, we can look at related structures for an estimated range.
| Compound | Structure | Reported Melting Point (°C) |
| 4,4-dimethyl-2-oxazolidinone | 55-56[13][14] | |
| (R)-(-)-4-Phenyl-2-oxazolidinone | 129-133[15] | |
| 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one | To be determined |
The presence of the 2,4-dimethoxyphenyl group, which is larger and has different electronic properties than a phenyl or two methyl groups, will influence the crystal lattice energy and thus the melting point. Experimental determination is essential.
Assessing Thermodynamic Stability
The thermodynamic stability of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one can be comprehensively evaluated using DSC and TGA.
Experimental Workflow
A logical workflow for assessing thermal stability is crucial for obtaining reliable and comprehensive data.
Caption: Experimental workflow for thermal stability analysis.
Insights from TGA
A TGA experiment will reveal the temperature at which 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one begins to decompose. The resulting data can be presented as follows:
| Parameter | Description | Expected Outcome for a Stable Compound |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | A high Tonset indicates good thermal stability. |
| Mass Loss Steps | Discrete regions of mass loss on the thermogram. | A single, sharp mass loss step is indicative of a clean decomposition. Multiple steps may suggest the presence of solvates or a complex degradation pathway.[6] |
| Residual Mass | The mass remaining at the end of the experiment. | For organic compounds, this is typically close to 0%. |
Insights from DSC
A DSC analysis will complement the TGA data by providing information on the energetics of thermal events.
| Parameter | Description | Expected Outcome |
| Melting Endotherm (Tm) | The peak of the endothermic event corresponding to melting. | A sharp, well-defined peak confirms the melting point. |
| Enthalpy of Fusion (ΔHf) | The area under the melting peak, representing the energy required to melt the solid. | This value is related to the crystallinity of the material. |
| Decomposition Exotherm/Endotherm | Thermal events occurring at higher temperatures. | The presence of exothermic (heat-releasing) or endothermic (heat-absorbing) events after melting can indicate decomposition. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear path to obtaining accurate data.
Protocol for Capillary Melting Point Determination
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Sample Preparation:
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Ensure the sample of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one is dry and crystalline.
-
Place a small amount of the sample on a watch glass and crush it into a fine powder using a spatula.[12]
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.
-
Compact the sample to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.[4]
-
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
For an unknown sample, perform a rapid heating (10 °C/min) to determine an approximate melting range.[4]
-
Allow the apparatus to cool.
-
For an accurate measurement, start heating at a rate of 1-2 °C/min approximately 10-15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (clear point).[4] This is the melting range.
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Caption: Workflow for capillary melting point determination.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA is calibrated according to the manufacturer's specifications.
-
Set the purge gas (typically nitrogen for inert atmosphere) to the recommended flow rate (e.g., 20-50 mL/min).[10]
-
-
Sample Preparation:
-
Tare an appropriate TGA pan (e.g., aluminum or platinum).
-
Accurately weigh 5-10 mg of the finely powdered 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one into the pan.
-
-
Experimental Run:
-
Place the pan in the TGA furnace.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a heating rate of 10 °C/min.[16]
-
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of any significant mass loss events.
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Sample Preparation:
-
Tare a DSC pan and lid (e.g., aluminum).
-
Accurately weigh 2-5 mg of the finely powdered 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one into the pan.
-
Hermetically seal the pan.
-
-
Experimental Run:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the temperature program:
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion.
-
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded framework for determining the thermodynamic stability and melting point of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one. By following the detailed protocols for capillary melting point determination, TGA, and DSC, researchers can generate the critical data needed for advancing this compound in drug development or materials science. The principles and methodologies outlined herein are fundamental to good scientific practice and ensure the generation of reliable and reproducible results. Future work should focus on the experimental execution of these protocols and the subsequent analysis of the data to fully characterize this promising molecule.
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